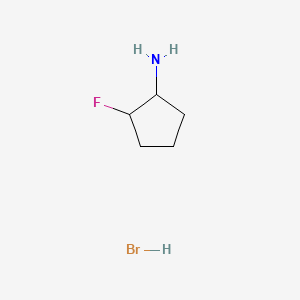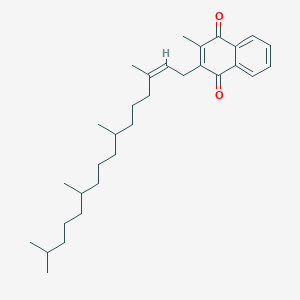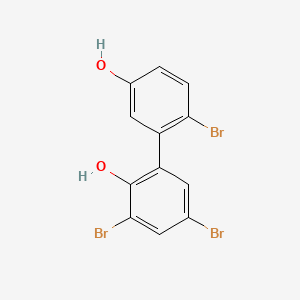
2,2-Dihydroxy-3,5,5-bromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89. This compound is known for its utility as a building block and reactant in various chemical processes.
Métodos De Preparación
The synthesis of 2,2-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of 2,2’-dihydroxybiphenyl. One method includes partially brominating 2,2’-dihydroxybiphenyl under controlled conditions . The reaction conditions often involve the use of bromine as a reagent and an appropriate solvent to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and controlled synthesis of the compound.
Análisis De Reacciones Químicas
2,2-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation in acid solution can convert it into quinone derivatives . Common reagents used in these reactions include lead tetra-acetate for oxidation and other specific catalysts depending on the desired reaction . The major products formed from these reactions can include quinones and other oxidized derivatives .
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-3,5,5-bromobiphenyl is utilized in scientific research for its role as a building block in the synthesis of more complex molecules. It finds applications in chemistry for the development of new compounds and materials. In biology and medicine, it can be used in the study of biochemical pathways and the development of pharmaceuticals. Industrially, it serves as a reactant in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with specific molecular targets and pathways. For example, the compound can undergo dehydration under the action of bromine, leading to the formation of dibenzofuran derivatives . This process involves the formation of a complex with bromine, which acts as an electrophilic catalyst, facilitating the dehydration and subsequent formation of the desired product .
Comparación Con Compuestos Similares
2,2-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as 2,2’-dihydroxybiphenyl and its brominated derivatives . The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity. Similar compounds include 2,2’-dihydroxy-3,3’,5,5’-tetrabromobiphenyl and other brominated biphenyl derivatives .
Propiedades
Fórmula molecular |
C12H7Br3O2 |
|---|---|
Peso molecular |
422.89 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(2-bromo-5-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-6-3-9(12(17)11(15)4-6)8-5-7(16)1-2-10(8)14/h1-5,16-17H |
Clave InChI |
IBWSXJZCYGXCKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


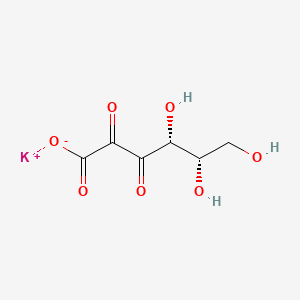
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
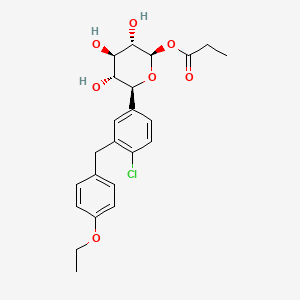
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
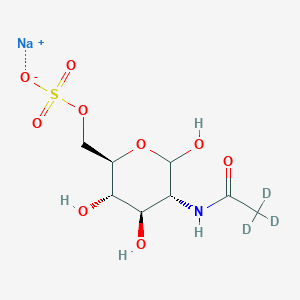
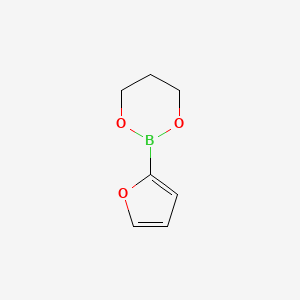
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)

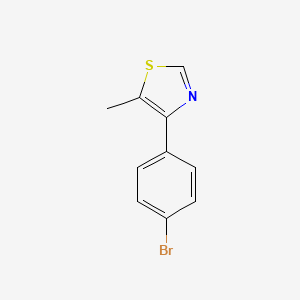
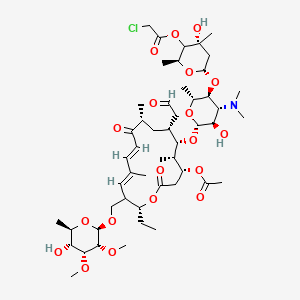
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
